molecular formula C26H22N2O3S B2515342 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)acrylamide CAS No. 850916-44-8

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)acrylamide

Cat. No. B2515342
CAS RN: 850916-44-8
M. Wt: 442.53
InChI Key: VIGIYPJIMZTDPI-ACCUITESSA-N
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Description

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions used in the synthesis process .


Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, and reactivity. Techniques like thermal analysis and spectroscopic methods are often used .

Scientific Research Applications

KCNQ2 Channel Modulation

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)acrylamide analogs have been identified as potent KCNQ2 openers, showing significant efficacy in reducing neuronal hyperexcitability in rat hippocampal slices. This suggests a potential application in neurological disorders where KCNQ2 channels are implicated (Wu et al., 2004).

Enantioselective Chromatographic Applications

Acrylamide derivatives, including analogs of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)acrylamide, have been synthesized and employed in the creation of chiral stationary phases (CSPs) for enantioselective chromatographic applications. These CSPs demonstrated improved chromatographic performance and enantioselectivity, potentially valuable in various analytical and preparative applications (Tian et al., 2010).

Antimicrobial Applications

Polymers derived from acrylamide compounds, including structures related to (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)acrylamide, have been synthesized and shown potent antimicrobial activity. This highlights the potential of these compounds in creating new materials with antimicrobial properties, possibly for medical or environmental applications (Boopathy et al., 2017).

Photopolymerization Initiators

Acrylamide derivatives, related to (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)acrylamide, have been designed and synthesized as one-component visible light initiators for photopolymerization. This presents a potential application in the field of light-curable materials, potentially useful in coatings, adhesives, and 3D printing technologies (Yang et al., 2018).

Mechanism of Action

If the compound is a drug or an enzyme, its mechanism of action is studied. This involves understanding how the compound interacts with its target and produces its effect .

Safety and Hazards

This involves studying the toxicity, flammability, and environmental impact of the compound. It includes understanding how to safely handle, store, and dispose of the compound .

properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O3S/c29-24(13-11-18-10-12-22-23(16-18)31-17-30-22)27-14-15-32-26-20-8-4-5-9-21(20)28-25(26)19-6-2-1-3-7-19/h1-13,16,28H,14-15,17H2,(H,27,29)/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIGIYPJIMZTDPI-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCCSC3=C(NC4=CC=CC=C43)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NCCSC3=C(NC4=CC=CC=C43)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)acrylamide

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